molecular formula C17H14ClNO2 B13023104 (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one

(2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one

Cat. No.: B13023104
M. Wt: 299.7 g/mol
InChI Key: OOUVAHYYJVOIIB-XJKSGUPXSA-N
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Description

(2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[124002,607,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[124002,607,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one apart from similar compounds is its specific stereochemistry and the presence of unique functional groups

Properties

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

(2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one

InChI

InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16+/m0/s1

InChI Key

OOUVAHYYJVOIIB-XJKSGUPXSA-N

Isomeric SMILES

CN1C[C@@H]2[C@H](C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Canonical SMILES

CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Origin of Product

United States

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